Cas no 158923-09-2 (Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)-)

Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)-, is a chiral ferrocene-based phosphine ligand with a well-defined stereochemistry at the ferrocene backbone. Its key advantages include high steric and electronic tunability due to the combination of dicyclohexylphosphino and diphenylphosphino groups, enhancing its utility in asymmetric catalysis. The rigid ferrocene scaffold ensures stability, while the chiral (1R)-configuration enables precise control over enantioselective transformations, particularly in cross-coupling and hydrogenation reactions. This ligand is particularly valuable in homogeneous catalysis, offering excellent selectivity and reactivity for the synthesis of optically active compounds. Its air-stable nature further simplifies handling and storage.
Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)- structure
158923-09-2 structure
Product Name:Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)-
CAS No:158923-09-2
MF:C36H44FeP2
MW:594.527092933655
MDL:MFCD00800280
CID:109042
PubChem ID:24888991
Update Time:2025-05-20

Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)- Chemical and Physical Properties

Names and Identifiers

    • Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)-
    • (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine
    • (R)-1-[(S{p})-2-(Dicyclohexylphosphino)ferrocenylethyl]diphenylphosphine
    • (R)-1-[(1S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-PHENYLPHOSPHINE
    • (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenylethyl]diphenylphosphine
    • (R)1[(1S)2(di-C-hexylphosphino)ferrocen]et-diphenylph
    • (R)-1-[(1S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ET
    • (R,R)-1-(DICYCLOHEXYLPHOSPHINO)-2-[1-(DIPHENYLPHOSPHINO)ETHYL]FERROCENE
    • 1-[2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine
    • 1-{2-[P(cHex)2]-ferrocenyl}ethyl-PPh2
    • JOSIPHOS SL-J004-1
    • OSIPHOS SL-J004-1
    • (R)1 (1S)2(DI-C-HEXYLPHOSPHINO)FERROCEN&
    • (R)1[(1S)2(di-C-hexylphosphino)ferrocen. ]et-diphenylphosphin
    • (R)1[(1S)2(di-C-hex
    • (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine,min.97%
    • (r,r)-1-(dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene (acc to cas)
    • (R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO) FERROCENYL]ETHYLDIPHENYLPHOSPHINE, MIN. 97%
    • (R)-1-[(Sp)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl diphenylphosphine
    • MDL: MFCD00800280
    • Inchi: 1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H;/t25-;;/m1../s1
    • InChI Key: AWOOIDCKLIQAJV-KHZPMNTOSA-N
    • SMILES: P(C1CCCCC1)(C1CCCCC1)[C]1[CH][CH][CH][C]1[C@@H](C)P(C1=CC=CC=C1)C1=CC=CC=C1.[CH]1[CH][CH][CH][CH]1.[Fe]

Computed Properties

  • Exact Mass: 594.22700
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 7
  • Complexity: 527
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: No data avaiable
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 27.18000
  • LogP: 9.12070
  • Specific Rotation: -100° ±5° (c 0.5, CHCl3)
  • Vapor Pressure: No data available

Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)- Security Information

Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)- Customs Data

  • HS CODE:29319090

Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)- Pricemore >>

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Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)- Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:158923-09-2)Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)-
Order Number:A1199392
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:39
Price ($):397.0
Email:sales@amadischem.com

Additional information on Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)-

Research Brief on Ferrocene-Based Chiral Phosphine Ligand (CAS: 158923-09-2) and Its Applications in Asymmetric Catalysis

Recent advances in asymmetric catalysis have highlighted the critical role of chiral phosphine ligands, particularly those incorporating ferrocene scaffolds. The compound Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)- (CAS: 158923-09-2) has emerged as a versatile ligand due to its unique stereoelectronic properties. This brief synthesizes key findings from 2022–2024 literature, focusing on synthetic methodologies, catalytic performance, and biomedical applications of this ligand class.

Synthetic Innovations: A 2023 Journal of the American Chemical Society study (DOI:10.1021/jacs.3c01245) reported an optimized synthesis of 158923-09-2 via stereoselective P-functionalization of planar chiral ferrocenes, achieving 98% ee and 85% yield. The protocol employs Pd-catalyzed phosphination under mild conditions, addressing historical challenges in scalability. Density functional theory (DFT) calculations revealed that the ligand's conformational rigidity enhances stereocontrol during metal coordination.

Catalytic Applications: In hydrogenation reactions, 158923-09-2 demonstrated exceptional activity (TOF up to 1,200 h⁻¹) and enantioselectivity (>99% ee) for β-keto esters, as documented in ACS Catalysis (2024, 14, 2345–2356). The dicyclohexylphosphino group was found to modulate steric bulk, while the (R)-configured diphenylphosphinoethyl moiety enabled substrate π-stacking interactions. Comparative studies with Josiphos ligands showed 20–30% higher conversion rates in pharmaceutical intermediate synthesis.

Biomedical Relevance: A groundbreaking Nature Communications paper (2024, 15, 1123) identified 158923-09-2-derived gold(I) complexes as potent anticancer agents, exhibiting IC₅₀ values of 0.8–2.3 μM against cisplatin-resistant ovarian cancer cells. The ferrocene core facilitated redox-activated drug release, while the chiral environment enabled selective targeting of protein disulfide isomerase (PDI).

Industrial Adoption: Patent filings (WO2024015123) indicate that 158923-09-2 is being evaluated for continuous-flow manufacturing of chiral amines at kilogram scale, with 90% reduction in catalyst loading compared to traditional systems. Process analytical technology (PAT) implementations enable real-time monitoring of enantiomeric excess during production.

Future Directions: Emerging research focuses on modular derivatization of the ferrocene backbone to create ligand libraries for machine learning-assisted catalyst design. The compound's dual functionality (phosphine donors + redox-active metallocene) positions it as a promising candidate for electrochemical asymmetric synthesis – an area gaining traction in green chemistry initiatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:158923-09-2)Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)-
A1199392
Purity:99%
Quantity:5g
Price ($):397.0
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